![molecular formula C18H18N2O3 B269355 N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide](/img/structure/B269355.png)
N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of pharmacological properties, including vasodilation, anti-inflammatory, and anti-cancer effects. In
Mecanismo De Acción
The mechanism of action of N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide involves the activation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a second messenger that mediates several physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide 41-2272 binds to the heme moiety of sGC and stabilizes the enzyme in its active conformation, leading to increased production of cGMP.
Biochemical and Physiological Effects:
Apart from its vasodilatory effects, N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide has been found to exhibit anti-inflammatory and anti-cancer effects. N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide 41-2272 has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide is its selectivity towards sGC. Unlike other vasodilators, such as nitric oxide donors, N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide 41-2272 specifically targets sGC and does not produce unwanted side effects. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide. One area of interest is its potential use in the treatment of cancer. N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide 41-2272 has been shown to inhibit the growth of several cancer cell lines, including lung, breast, and prostate cancer. Another area of research is the development of more potent and selective sGC activators that can overcome the limitations of N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide 41-2272. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound can help in the development of new therapeutic strategies for the treatment of various diseases.
Conclusion:
N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its vasodilatory, anti-inflammatory, and anti-cancer effects make it a potential candidate for the treatment of various diseases. Further research on this compound can lead to the development of new therapeutic strategies that can improve the quality of life of patients suffering from these diseases.
Métodos De Síntesis
The synthesis of N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide involves the reaction of 2-(2-ethoxyethoxy)aniline with 2-bromo-1-(2-cyanophenyl)ethanone in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a vasodilator. N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide 41-2272 has been found to activate the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). This, in turn, causes relaxation of vascular smooth muscle cells and dilation of blood vessels, thereby reducing blood pressure.
Propiedades
Nombre del producto |
N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide |
---|---|
Fórmula molecular |
C18H18N2O3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
N-(2-cyanophenyl)-2-(2-ethoxyethoxy)benzamide |
InChI |
InChI=1S/C18H18N2O3/c1-2-22-11-12-23-17-10-6-4-8-15(17)18(21)20-16-9-5-3-7-14(16)13-19/h3-10H,2,11-12H2,1H3,(H,20,21) |
Clave InChI |
VYNRGKUQQDUINS-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
SMILES canónico |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.